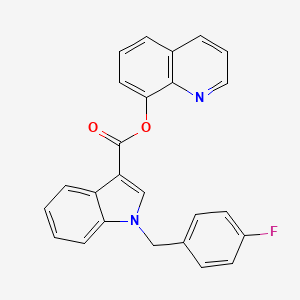

Fub-PB-22

描述

FUB-PB-22,也称为1-[(4-氟苯基)甲基]-1H-吲哚-3-羧酸喹啉-8-酯,是一种基于吲哚的合成大麻素。它是一种对大麻素受体 1 型 (CB1) 和大麻素受体 2 型 (CB2) 的强效激动剂。 这种化合物在线上被作为一种设计药物出售,并且在执法部门查获的样本中被发现 .

科学研究应用

FUB-PB-22 已用于各种科学研究应用,包括:

化学: 它用作气相色谱-质谱 (GC-MS) 和高效液相色谱 (HPLC) 等分析方法的参考标准。

生物学: 它用于研究合成大麻素对内源性大麻素系统的影响。

医药: 它用于药理学研究,以研究合成大麻素的潜在治疗效果。

工业: 它用于开发用于各种应用的新型合成大麻素.

准备方法

FUB-PB-22 的合成涉及在碱的存在下,使喹啉-8-基氯化物与 1-[(4-氟苯基)甲基]-1H-吲哚-3-羧酸反应。反应条件通常包括使用二甲基甲酰胺 (DMF) 等溶剂和碳酸钾 (K2CO3) 等碱。 该反应在高温下进行,以促进酯键的形成 .

化学反应分析

FUB-PB-22 会发生各种化学反应,包括:

氧化: 该反应涉及添加氧气或去除氢气。常见的试剂包括高锰酸钾 (KMnO4) 或三氧化铬 (CrO3) 等氧化剂。

还原: 该反应涉及添加氢气或去除氧气。常见的试剂包括氢化铝锂 (LiAlH4) 或硼氢化钠 (NaBH4) 等还原剂。

取代: 该反应涉及用另一种原子或原子团替换一个原子或原子团。常见的试剂包括氯气 (Cl2) 或溴气 (Br2) 等卤素。

作用机制

FUB-PB-22 通过结合大麻素受体 1 型 (CB1) 和大麻素受体 2 型 (CB2) 发挥作用。它是一种完全激动剂,在 CB1 上的结合亲和力为 0.386 nM,在 CB2 上的结合亲和力为 0.478 nM。 这种结合会激活受体,从而导致各种生理和药理效应 .

相似化合物的比较

FUB-PB-22 与其他合成大麻素类似,例如:

BB-22: 1-[(环己基甲基)-1H-吲哚-3-羧酸酯]

5F-AMB: 甲基 (2S)-2-{[1-(5-氟戊基)-1H-吲唑-3-基]甲酰胺基}-3-甲基丁酸酯

NM2201: 萘-1-基 1-(5-氟戊基)-1H-吲哚-3-羧酸酯

MAB-CHMINACA: N-[(2S)-1-氨基-3,3-二甲基-1-氧代丁-2-基]-1-(环己基甲基)吲唑-3-甲酰胺

This compound 的独特之处在于其特定的化学结构,其中包括一个喹啉-8-基酯部分。 这种结构使其在结合亲和力和对大麻素受体的效力方面具有优势 .

属性

IUPAC Name |

quinolin-8-yl 1-[(4-fluorophenyl)methyl]indole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H17FN2O2/c26-19-12-10-17(11-13-19)15-28-16-21(20-7-1-2-8-22(20)28)25(29)30-23-9-3-5-18-6-4-14-27-24(18)23/h1-14,16H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROHVURVXAOMRJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2CC3=CC=C(C=C3)F)C(=O)OC4=CC=CC5=C4N=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H17FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601016909 | |

| Record name | 8-Quinolinyl 1-[(4-fluorophenyl)methyl]-1H-indole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601016909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1800098-36-5 | |

| Record name | 8-Quinolinyl 1-[(4-fluorophenyl)methyl]-1H-indole-3-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1800098-36-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | FUB-PB-22 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1800098365 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Quinolinyl 1-[(4-fluorophenyl)methyl]-1H-indole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601016909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FUB-PB-22 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DS46154N3F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What are the primary metabolic pathways of FUB-PB-22 in humans, and what are the key metabolites identified in urine?

A1: Research indicates that this compound is rapidly metabolized in the human body, primarily through ester hydrolysis followed by hydroxylation and/or glucuronidation. [] The most abundant urinary metabolites identified are hydroxylated fluorobenzylindole-3-carboxylic acid (M6) and fluorobenzylindole-3-carboxylic acid (M7, FBI-COOH). [] Notably, M7 is also a common metabolite of FDU-PB-22, a closely related SCRA. [] These metabolites are crucial for analytical detection and confirmation of this compound intake.

Q2: Has the metabolism of this compound been studied in preclinical models, and if so, what insights have been gained?

A4: Research using human liver microsomes and hepatocytes has provided valuable insights into the metabolic stability and pathways of this compound. [] These in vitro models offer a controlled environment to study metabolic processes, allowing researchers to identify key metabolites and estimate the compound's half-life. [] Such preclinical data are essential for guiding further research and developing analytical methods for detecting this compound use.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,8-Dioxabicyclo[3.2.1]octane-4-carbonyl chloride, 1,4-dimethyl-, (1R-exo)- (9CI)](/img/new.no-structure.jpg)

![Methyl 2-[3,4-bis(oxan-2-yloxy)phenyl]acetate](/img/structure/B591189.png)

![sodium;[(2R)-2,3-di(dodecanoyloxy)propyl] 2,3-dihydroxypropyl phosphate](/img/structure/B591199.png)